Ketotifen-d3 Fumarate
Description
Foundational Principles of Deuteration in Pharmaceutical and Analytical Sciences
Deuteration is the process of replacing hydrogen (¹H) atoms in a molecule with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.comwikipedia.org A deuterium atom contains a proton and a neutron in its nucleus, effectively doubling its mass compared to hydrogen, which has only a proton. clearsynth.comwikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.com
This fundamental difference is the basis of the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond requires more energy and thus occurs at a slower rate than the cleavage of a C-H bond. juniperpublishers.comwikipedia.org In pharmaceutical sciences, this effect is strategically utilized to alter the metabolic profile of a drug. juniperpublishers.comresearchgate.net Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of metabolism. juniperpublishers.comnih.gov This can potentially lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. clearsynth.comjuniperpublishers.comnih.gov
Strategic Applications of Deuterium Substitution in Mechanistic Elucidation
The kinetic isotope effect is a critical tool for elucidating the mechanisms of chemical and enzymatic reactions. researchgate.netscielo.org.mx By comparing the reaction rates of a normal, hydrogen-containing compound with its deuterated version, researchers can determine whether a C-H bond is broken in the rate-determining step of the reaction. nih.gov A significant slowing of the reaction upon deuteration (a large KIE value) provides strong evidence for C-H bond cleavage in the slowest step of the mechanism. researchgate.netnih.gov
This application is invaluable in studying the mechanisms of action of drugs and their targets. clearsynth.com For example, deuterium substitution has been instrumental in understanding the metabolic pathways of various compounds and the mechanisms of toxicity for certain chemicals. nih.gov Deuterium exchange mass spectrometry (DXMS) is another powerful technique that studies protein-protein interactions and enzyme kinetics, providing deep insights into the mechanisms of drug action. clearsynth.com
Overview of Isotope-Labeled Compounds as Indispensable Research Tools
Isotope-labeled compounds, including deuterated molecules, serve as indispensable tools across a vast spectrum of scientific research. symeres.comscbt.com One of their most common and critical applications is their use as internal standards in quantitative analysis, particularly in mass spectrometry. scbt.com An internal standard is a compound with known concentration that is added to a sample to correct for variations during analysis. vulcanchem.com An ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. mdpi.com
Stable isotope-labeled versions of the analyte, such as Ketotifen-d3 for the analysis of Ketotifen (B1218977), are considered the gold standard for internal standards. diagnosticsworldnews.commdpi.com They exhibit nearly identical chemical behavior, extraction recovery, and chromatographic retention times to the non-labeled analyte, but their different mass allows for separate detection. vulcanchem.com This co-elution and similar behavior effectively compensate for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target compound in complex biological matrices like plasma. vulcanchem.com Beyond quantitative analysis, these compounds are crucial for studying metabolic pathways, protein dynamics, and the movement of elements in ecosystems. scbt.com
Ketotifen-d3 Fumarate (B1241708): A Specialized Tool in Analytical Chemistry
Ketotifen-d3 Fumarate is the deuterium-labeled form of Ketotifen Fumarate, a second-generation H1-antihistamine and mast cell stabilizer. chemsrc.commedchemexpress.com In this labeled variant, three hydrogen atoms on the methyl group of the piperidine (B6355638) ring are replaced with deuterium atoms. synzeal.comsimsonpharma.com This isotopic substitution makes it a vital tool for bioanalytical and pharmacokinetic research. chemsrc.commusechem.com
Chemical and Physical Properties
This compound maintains the core benzocycloheptathiophene structure of its non-labeled counterpart. vulcanchem.com The key difference is the increase in molecular weight due to the three deuterium atoms, which allows it to be distinguished by mass spectrometry. vulcanchem.com Its chemical name is 4-(1-(Methyl-d3)piperidin-4-ylidene)-4,9-dihydro-10H-benzo wikipedia.orgclearsynth.comcyclohepta[1,2-b]thiophen-10-one fumarate. synzeal.comsynzeal.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1795138-23-6 |
| Molecular Formula | C₂₃H₂₀D₃NO₅S |
| Molecular Weight | 428.52 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility (DMSO) | 50 mg/mL (with ultrasonic treatment) |
| Storage Temperature | -20°C |
Data sourced from references vulcanchem.comsynzeal.comsimsonpharma.comcymitquimica.comxcessbio.com.
Application as an Internal Standard in LC-MS/MS Methods
The primary application of this compound is as an internal standard (IS) for the quantitative determination of Ketotifen in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comsynzeal.com Its utility in this role has been demonstrated in validated bioanalytical methods for pharmacokinetic and bioequivalence studies. vulcanchem.commdpi.com
In a validated LC-MS/MS method for quantifying Ketotifen in Beagle dog plasma, Ketotifen-d3 was used as the internal standard. mdpi.comnih.gov The method involved extracting both Ketotifen and the Ketotifen-d3 internal standard from plasma via liquid-liquid extraction. nih.gov The compounds were then separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.comnih.gov This mode allows for highly specific detection by monitoring a particular precursor ion to product ion transition for both the analyte and the internal standard. mdpi.com The use of the stable isotope-labeled internal standard helps to minimize interference from the biological matrix and ensures high accuracy and precision. mdpi.com
Table 2: LC-MS/MS Method Parameters for Ketotifen Quantification
| Parameter | Ketotifen (Analyte) | Ketotifen-d3 (Internal Standard) |
|---|---|---|
| Precursor Ion (m/z) | 310.2 | 313.2 |
| Product Ion (m/z) | 96.0 | 99.1 |
| Linearity Range | 0.02–5 ng/mL | N/A |
| Lower Limit of Quantitation | 0.02 ng/mL | N/A |
| Intra-day Precision (%CV) | 2.28% - 6.67% | N/A |
| Inter-day Precision (%CV) | 3.14% - 7.56% | N/A |
| Intra-day Accuracy | 97.56% - 106.31% | N/A |
| Matrix Effect (%CV) | 6.91% - 12.84% | 9.58% |
Data from a study on Beagle dog plasma, sourced from references mdpi.comnih.govdntb.gov.ua.
The results from such studies confirm that the analytical method using Ketotifen-d3 as an internal standard demonstrates no mutual interference between endogenous substances, Ketotifen, and the internal standard itself. vulcanchem.comnih.gov This makes this compound an essential reference compound for any study requiring the precise measurement of Ketotifen levels for applications like method development and validation in support of clinical or non-clinical research. synzeal.comsynzeal.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile (B52724) |
| Ammonia |
| Carbon-13 |
| Cerium(IV) sulfate |
| Chloroform (B151607) |
| Cyproheptadine |
| Deuterium |
| Dichloromethane |
| Diphenhydramine |
| Efavirenz |
| Fumaric acid |
| Glucose |
| Ketotifen |
| Ketotifen N-glucuronide |
| Ketotifen sulfoxide |
| This compound |
| Linoleic acid |
| Methyl tertiary-butyl ether |
| Morphine |
| N-nitrosodimethylamine |
| Nitrogen-15 |
| Nor-ketotifen |
| Oxygen-18 |
| Paroxetine |
| Phenol |
| Phenylcyclopropane |
| Polyvinyl alcohol |
| Sodium chloride |
| Tetrabenazine |
Properties
CAS No. |
1795138-23-6 |
|---|---|
Molecular Formula |
C23H23NO5S |
Molecular Weight |
428.517 |
IUPAC Name |
(E)-but-2-enedioic acid;10-[1-(trideuteriomethyl)piperidin-4-ylidene]-5H-benzo[1,2]cyclohepta[3,4-b]thiophen-4-one |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
InChI Key |
YNQQEYBLVYAWNX-PCUGBSCUSA-N |
SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
Synonyms |
4,9-Dihydro-4-[1-(methyl-d3)-4-piperidinylidene]-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one (2E)-2-Butenedioate; Ketotifen-d3 Hydrogen Fumarate; Totifen-d3; Zaditen-d3; Zaditor-d3; Zasten-d3; |
Origin of Product |
United States |
Synthetic Pathways and Advanced Characterization of Ketotifen D3 Fumarate
Methodologies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The synthesis of deuterated organic molecules like Ketotifen-d3 Fumarate (B1241708) requires specialized techniques to introduce deuterium atoms at specific locations within the molecule. researchgate.net These methods can be broadly categorized into those that offer stereoselectivity and those that provide regioselectivity.
Stereoselective Deuteration Techniques
Stereoselective deuteration involves the introduction of deuterium in a way that controls the three-dimensional arrangement of the atoms in the resulting molecule. This is particularly important when dealing with chiral centers, where the specific stereoisomer can have different biological activities.
Biocatalytic approaches using enzymes offer high stereoselectivity under mild reaction conditions. nih.govacs.org For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can mediate the exchange of the α-proton of amino acids with deuterium from D₂O, proceeding with high stereocontrol. nih.govacs.org While not directly applied to Ketotifen (B1218977) in the reviewed literature, this method exemplifies a powerful strategy for stereoselective deuteration in complex molecules. Another approach involves the use of chiral metal complexes and organocatalysts to achieve stereoselectivity in deuteration reactions. researchgate.net
Catalytic transfer deuteration using transition metal catalysts, such as iridium complexes, with deuterium sources like deuterated ethanol (B145695) (C₂D₅OD), allows for the deuteration of unsaturated carbon-carbon bonds. marquette.edu The choice of catalyst and reaction conditions can influence the stereochemical outcome of the deuterium addition.
Regioselective Deuteration Strategies for Ketotifen Core
Regioselectivity refers to the control of the position at which deuterium is introduced into a molecule. For Ketotifen-d3 Fumarate, the deuterium atoms are specifically located on the methyl group attached to the piperidine (B6355638) ring. synzeal.com
A common strategy for achieving such regioselectivity is to use a deuterated starting material in the synthesis. In the case of Ketotifen-d3, the synthesis would likely involve the use of deuterated methyl iodide (CD₃I) or a similar deuterated methylating agent to introduce the trideuteromethyl group onto the piperidine nitrogen of a suitable precursor. This approach ensures that deuterium is incorporated only at the desired position.
Another general method for regioselective deuteration is hydrogen-deuterium exchange catalyzed by metals like platinum or palladium on carbon (Pt/C or Pd/C) in the presence of a deuterium source such as D₂O. mdpi.com The specific conditions of the reaction, including temperature and catalyst choice, can be optimized to direct the exchange to particular sites on the molecule. For instance, a ruthenium-catalyzed deoxygenative deuteration of ketones allows for regiospecific deuteration at the methylene (B1212753) site. rsc.org
Spectroscopic and Spectrometric Elucidation of Isotopic Purity and Structural Integrity
Following synthesis, it is crucial to verify the structural integrity of the this compound molecule and to quantify the level of deuterium incorporation, also known as isotopic purity. rsc.orgrsc.org A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification
NMR spectroscopy is a powerful tool for both structural confirmation and the determination of isotopic purity. rsc.orgrsc.org
¹H NMR (Proton NMR): In a highly deuterated compound like Ketotifen-d3, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. sigmaaldrich.com By comparing the integration of the remaining proton signals to an internal standard, the degree of deuteration can be estimated.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.commagritek.com Quantitative ²H NMR can be used to determine the deuterium atom percentage at specific sites. sigmaaldrich.com For labile deuteriums, such as those on an -ND₂ group, ²H NMR can confirm their presence and quantitation when run in a non-protonated solvent. sigmaaldrich.com
¹³C NMR: The presence of deuterium atoms causes a characteristic isotopic shift in the signals of adjacent carbon atoms in the ¹³C NMR spectrum. researchgate.net This allows for the resolution of signals from different isotopologues (molecules that differ only in their isotopic composition), enabling the quantification of the degree of deuteration at specific sites. researchgate.net
Table 1: Representative NMR Data for Isotopic Purity Analysis This table is illustrative and provides representative data based on general principles of NMR analysis for deuterated compounds.
| Technique | Observed Feature | Information Gained | Example Finding |
|---|---|---|---|
| ¹H NMR | Reduced signal intensity at the methyl position. | Confirmation of deuteration at the target site. | >98% reduction in the integral of the N-methyl proton signal. |
| ²H NMR | Signal corresponding to the C-D bond. | Direct detection and quantification of deuterium. | A single resonance confirming deuterium at the N-methyl position. |
| ¹³C NMR | Isotopic shift of the carbon adjacent to the C-D bonds. | Site-specific quantification of deuteration. | Splitting of the N-methyl carbon signal into multiplets corresponding to -CDH₂, -CD₂H, and -CD₃ groups. |
High-Resolution Mass Spectrometry for Isotopic Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight of this compound and determining its isotopic purity. nih.govresearchgate.net
HRMS can distinguish between molecules with very small mass differences, such as those between the deuterated compound and its non-deuterated or partially deuterated counterparts. nih.govresearchgate.net By analyzing the mass spectrum, the relative abundance of the different isotopologues (d₀, d₁, d₂, d₃) can be determined, allowing for a precise calculation of the isotopic enrichment. rsc.orgrsc.org For example, a study on various deuterated compounds showed that the percentage of isotopic purity could be accurately calculated by integrating the extracted ion chromatograms of all possible isotopes. rsc.orgrsc.org
Table 2: Representative HRMS Data for this compound This table is illustrative and provides expected mass data.
| Isotopologue | Chemical Formula (Free Base) | Exact Mass (m/z) [M+H]⁺ | Relative Abundance |
|---|---|---|---|
| Ketotifen (d₀) | C₁₉H₂₀NOS⁺ | 310.1260 | <1% |
| Ketotifen-d₁ | C₁₉H₁₉DNOS⁺ | 311.1323 | <1% |
| Ketotifen-d₂ | C₁₉H₁₈D₂NOS⁺ | 312.1386 | <2% |
| Ketotifen-d₃ | C₁₉H₁₇D₃NOS⁺ | 313.1448 | >98% |
Infrared and Raman Spectroscopies in Characterizing Deuterated Bonds
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that can be used to confirm the presence of deuterated bonds. acs.org The substitution of a hydrogen atom with a heavier deuterium atom results in a predictable shift of the corresponding vibrational frequencies to lower wavenumbers.
The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. The corresponding C-D stretching vibrations are expected to appear at a lower frequency, approximately in the 2000-2200 cm⁻¹ region. Observing these characteristic C-D stretching bands provides direct evidence of successful deuteration. While IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, homo-nuclear bonds. acs.org The combination of both techniques can provide a more complete vibrational characterization of the deuterated molecule. cdnsciencepub.comacs.org
Sophisticated Analytical Methodologies Employing Ketotifen D3 Fumarate
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Research Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and selective quantification of ketotifen (B1218977) in complex biological samples, with Ketotifen-d3 Fumarate (B1241708) playing a pivotal role in ensuring the reliability of these assays.
Design and Optimization of LC-MS/MS Methods for Ketotifen and Deuterated Analogs
The development of a robust LC-MS/MS method involves the careful optimization of both chromatographic separation and mass spectrometric detection parameters. For the analysis of ketotifen and its deuterated internal standard, Ketotifen-d3, researchers have successfully employed liquid-liquid extraction techniques, often using methyl tertiary-butyl ether (MTBE), to isolate the analytes from plasma samples. mdpi.comresearchgate.net
Chromatographic separation is typically achieved using columns like the Luna® Hilic. mdpi.comresearchgate.net The mobile phase composition is a critical factor in achieving good peak shape and separation. A common mobile phase consists of a mixture of an aqueous component, such as 10 mmol/L ammonium (B1175870) formate (B1220265) at a controlled pH (e.g., pH 3.0), and an organic component like acetonitrile (B52724) containing a small percentage of formic acid (e.g., 0.05%). mdpi.comresearchgate.net The ratio of these phases is optimized to ensure efficient elution and separation within a short analytical run time, often around 3 minutes. mdpi.comresearchgate.net
Ketotifen-d3 Fumarate as a Robust Internal Standard in Preclinical Bioanalytical Assays
The use of a stable isotopically labeled internal standard like Ketotifen-d3 is considered the gold standard in quantitative bioanalysis. aptochem.comscispace.com Its function is to mimic the analyte (ketotifen) throughout the entire analytical process, from extraction to detection. vulcanchem.comaptochem.com By adding a known concentration of Ketotifen-d3 to all samples, including calibration standards and quality controls, any variability in sample handling or instrument response can be effectively normalized. vulcanchem.com This approach significantly improves the accuracy and precision of the quantification. vulcanchem.comaptochem.com
The nearly identical physicochemical properties of Ketotifen-d3 to ketotifen ensure that they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. aptochem.com This co-elution is a crucial characteristic for a reliable internal standard. aptochem.com Research has demonstrated the effectiveness of Ketotifen-d3 as an internal standard in preclinical studies, such as those involving Beagle dog plasma. mdpi.comresearchgate.net
Multi-Reaction Monitoring (MRM) Transitions and Ionization Modes for Enhanced Selectivity in Research Matrices
For highly selective and sensitive detection, LC-MS/MS methods for ketotifen quantification operate in the Multiple Reaction Monitoring (MRM) mode. mdpi.comresearchgate.net This technique involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate the precursor ions of ketotifen and Ketotifen-d3. mdpi.comresearchgate.net
The selection of optimal MRM transitions is a critical step in method development. For ketotifen, the transition monitored is typically from a precursor ion with a mass-to-charge ratio (m/z) of 310.2 to a product ion of m/z 96.0. mdpi.comresearchgate.net For the deuterated internal standard, Ketotifen-d3, the corresponding transition is from m/z 313.2 to m/z 99.1. mdpi.comresearchgate.net The 3-dalton mass difference between the precursor and product ions of the analyte and the internal standard ensures that they can be distinguished by the mass spectrometer without mutual interference. mdpi.comresearchgate.net
Table 1: MRM Transitions for Ketotifen and Ketotifen-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ketotifen | 310.2 | 96.0 | ESI Positive |
| Ketotifen-d3 | 313.2 | 99.1 | ESI Positive |
This interactive table summarizes the typical MRM transitions used for the quantification of ketotifen and its deuterated internal standard.
Rigorous Validation of Analytical Methods for Research Applications
To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a rigorous validation process. This validation assesses various performance characteristics of the method according to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). mdpi.com
Assessment of Method Selectivity, Linearity, and Carryover in Complex Biological Systems
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances in plasma. mdpi.com In the analysis of ketotifen, selectivity is confirmed by analyzing blank plasma from multiple sources to ensure no interfering peaks are observed at the retention times of ketotifen and Ketotifen-d3. mdpi.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For ketotifen, calibration curves are typically linear over a range of 0.02 to 5 ng/mL, with correlation coefficients (r) greater than 0.997. mdpi.com
Carryover is the appearance of the analyte in a sample from a preceding sample with a high concentration. This is assessed by injecting a blank sample after a high-concentration standard. For validated ketotifen methods, no significant carryover has been observed for either ketotifen or its internal standard. mdpi.com
Evaluation of Precision, Accuracy, and Recovery in Preclinical Sample Analysis
Precision refers to the closeness of repeated measurements of the same sample and is expressed as the coefficient of variation (%CV). Accuracy is the closeness of the measured value to the true value and is expressed as a percentage of the nominal concentration. For ketotifen bioanalytical methods, both intra-day and inter-day precision values are typically below 8%, and accuracy is within a range of 97% to 107%. mdpi.com
Recovery is the efficiency of the extraction procedure in recovering the analyte from the biological matrix. Studies have shown that the extraction recovery for both ketotifen and Ketotifen-d3 is consistent and efficient, with no significant difference between the two, which is crucial for a reliable assay. mdpi.com One study reported recovery rates for ketotifen ranging from 99.71% to 102.30%. vulcanchem.com
Table 2: Summary of Method Validation Parameters for Ketotifen Analysis
| Validation Parameter | Typical Acceptance Criteria | Reported Findings for Ketotifen Methods |
| Linearity (r) | >0.99 | >0.997 mdpi.com |
| Intra-day Precision (%CV) | <15% (<20% at LLOQ) | 2.28% - 6.67% mdpi.com |
| Inter-day Precision (%CV) | <15% (<20% at LLOQ) | 3.14% - 7.56% mdpi.com |
| Accuracy (%) | 85% - 115% (80% - 120% at LLOQ) | 97.56% - 106.31% mdpi.com |
| Recovery (%) | Consistent and reproducible | 99.71% - 102.30% for Ketotifen vulcanchem.com |
This interactive table provides a summary of the validation parameters and typical results obtained in the bioanalysis of ketotifen using Ketotifen-d3 as an internal standard.
Investigation of Matrix Effects and Analyte Stability in Research Specimen Storage
The deuterated form of Ketotifen, this compound, serves as a crucial internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary role is to compensate for variations during sample processing and analysis, thereby enhancing the accuracy and precision of quantifying Ketotifen in biological matrices. vulcanchem.com
Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, are a significant consideration in bioanalysis. nih.goveijppr.com Research has shown that when using Ketotifen-d3 as an internal standard, there is no significant mutual interference between endogenous substances in biological samples, Ketotifen, and the internal standard itself. vulcanchem.com This indicates the absence of substantial ion enhancement or suppression, which is critical for reliable quantification. vulcanchem.com
In a study involving Beagle dog plasma, the matrix effect for Ketotifen ranged from 67.22% to 73.93%, while for the Ketotifen-d3 internal standard, it was approximately 71.11%. nih.govresearchgate.net The extraction recovery rates for Ketotifen were high, ranging from 99.71% to 102.30%, with the internal standard showing a recovery of 92.40%. nih.govresearchgate.net These findings underscore the effectiveness of using Ketotifen-d3 to counteract matrix-related analytical variability.
The stability of both the analyte and the internal standard in biological samples under various storage conditions is paramount for dependable results. Stability studies have been conducted to evaluate the integrity of Ketotifen and Ketotifen-d3 in plasma. Research indicates that Ketotifen is stable in Beagle dog plasma for at least 7 hours at room temperature and 4°C, and for the same duration at -70°C. nih.gov Furthermore, it withstands three freeze-thaw cycles and remains stable in the autosampler at 10°C for 30 hours after extraction. nih.gov In human plasma, Ketotifen has demonstrated stability for up to 7 months when stored at -20°C. nih.gov Long-term storage recommendations for this compound suggest -20°C for up to one month and -80°C for up to six months for maintaining its integrity. vulcanchem.commedchemexpress.com
Table 1: Stability of Ketotifen in Beagle Dog Plasma
| Storage Condition | Duration | Stability (%) |
|---|---|---|
| Room Temperature | 7 hours | 93.33 - 102.72 |
| 4°C | 7 hours | 96.67 - 100.93 |
| -70°C | 7 hours | 96.33 - 104.44 |
| Freeze-Thaw Cycles | 3 cycles | 96.25 - 105.56 |
| Post-extraction in Autosampler (10°C) | 30 hours | 88.83 - 105.52 |
Data sourced from a study on the bioequivalence of Ketotifen syrup in Beagle dogs. nih.gov
Advanced Chromatographic and Spectrophotometric Techniques for Research Purity and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ketotifen Fumarate in various formulations. ekb.egnih.govekb.eg Reverse-phase HPLC methods are commonly developed and validated for this purpose, often utilizing a C18 or C8 column. ekb.egnih.govekb.eg
The development of an HPLC method involves a systematic optimization of chromatographic conditions to achieve good resolution and peak shape. A typical isocratic HPLC method might use a mobile phase consisting of a mixture of a buffer solution (e.g., phosphate (B84403) buffer or ammonium acetate) and an organic modifier like acetonitrile or methanol (B129727). ekb.egijpcbs.comajprr.com For instance, a mobile phase of phosphate buffer and acetonitrile (70:30, v/v) with a pH of 4.0 has been used, resulting in a retention time of approximately 2.44 minutes for Ketotifen. ekb.eg Another method employed a mobile phase of methanol and 10mM ammonium acetate (B1210297) buffer (30:70, v/v) adjusted to pH 3.0, yielding a retention time of 5 minutes. ijpcbs.com
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. bioline.org.brajol.info This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness. ekb.egekb.eg Linearity is typically established over a concentration range, for example, from 10 to 60 µg/mL, with a high correlation coefficient (R² > 0.999). ajprr.comspu.edu.iq
Stability-indicating HPLC methods are also developed to separate the drug from its degradation products, which is crucial for assessing the stability of the drug under various stress conditions like acid and base hydrolysis, oxidation, and heat. bioline.org.brbenthamdirect.com For example, studies have shown that Ketotifen is relatively stable under alkaline and neutral conditions but labile in acidic, oxidative, and reductive environments. bioline.org.brajol.info
Table 2: Exemplary HPLC Method Parameters for Ketotifen Fumarate Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 | C8 | Inertsil ODS |
| Mobile Phase | Phosphate buffer/acetonitrile (70:30, v/v), pH 4.0 | Methanol/triethylamine phosphate buffer/tetrahydrofuran (43:55:2, v/v/v), pH 2.8 | Methanol/10mM ammonium acetate (30:70, v/v), pH 3.5 |
| Flow Rate | Not specified | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | Not specified | 297 nm | 298 nm |
| Retention Time | 2.438 min | ~5 min | 5 min |
Data compiled from various HPLC method development studies. nih.govekb.egijpcbs.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Supporting Analytical Research
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely used technique for the quantification of Ketotifen Fumarate in bulk and pharmaceutical dosage forms. scholarsresearchlibrary.comnuph.edu.ua The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum. nuph.edu.ua
For the determination of Ketotifen Fumarate, the absorption spectrum is recorded, and the wavelength of maximum absorbance (λmax) is identified. In methanol, Ketotifen Fumarate typically exhibits a λmax at approximately 298 nm or 299 nm. scholarsresearchlibrary.comnuph.edu.ua When dissolved in a 0.1 M hydrochloric acid solution, the λmax is observed around 300 nm. nuph.edu.ua The absorbance at this wavelength is directly proportional to the concentration of the drug, following Beer's law, within a certain concentration range. uobaghdad.edu.iq
The development of a UV-Vis spectrophotometric method involves the preparation of a series of standard solutions of known concentrations and measuring their absorbance to construct a calibration curve. scholarsresearchlibrary.com A linear relationship between absorbance and concentration is typically observed in ranges such as 10-100 ng/mL. scholarsresearchlibrary.com The method is then validated for accuracy, precision, and linearity as per ICH guidelines. scholarsresearchlibrary.com
In some applications, ion-pair extractive spectrophotometry is employed. This involves the formation of a colored complex between Ketotifen and a reagent, such as bromophenol blue or bromocresol purple, which can then be extracted into an organic solvent like chloroform (B151607) or acetone (B3395972) and measured in the visible region. uobaghdad.edu.iqijapbc.com For example, the ion-pair complex of Ketotifen with bromophenol blue in chloroform shows a λmax at 413 nm. uobaghdad.edu.iq Another method using bromocresol purple in acetone measures the complex at 399 nm. ijapbc.com A novel approach using a new reagent, SCMS, forms a red ion-pair complex with Ketotifen at pH 2, with a λmax of 490 nm. jrmds.in
Table 3: UV-Vis Spectrophotometric Methods for Ketotifen Fumarate
| Method | Reagent/Solvent | λmax (nm) | Linear Range |
|---|---|---|---|
| Direct UV Spectrophotometry | Methanol | 298 | 10-100 ng/mL |
| Direct UV Spectrophotometry | 0.1 M Hydrochloric Acid | 300 | Not Specified |
| Ion-Pair Extractive Spectrophotometry | Bromophenol Blue / Chloroform | 413 | Not Specified |
| Ion-Pair Extractive Spectrophotometry | Bromocresol Purple / Acetone | 399 | 0.05-0.15 mg/10mL |
| Ion-Pair Extractive Spectrophotometry | SCMS / pH 2 Buffer | 490 | 5.0-50.0 mg/L |
Data compiled from various spectrophotometric method development studies. scholarsresearchlibrary.comnuph.edu.uauobaghdad.edu.iqijapbc.comjrmds.in
Mechanistic and Metabolic Investigations Leveraging Ketotifen D3 Fumarate
Elucidation of Metabolic Pathways in In Vitro Systems and Non-Human Models
In vitro systems, such as human liver microsomes and hepatocytes, are fundamental models for studying drug metabolism. nih.govresearchgate.net These systems contain the enzymes responsible for the biotransformation of foreign compounds and provide a controlled environment to investigate metabolic routes. researchgate.net The metabolism of ketotifen (B1218977) has been shown to proceed via several key pathways, including N-demethylation, N-oxidation, and N-glucuronidation. nih.govdrugbank.com
Application of Stable Isotope Tracing for Metabolite Identification and Quantification
Stable isotope tracing is a robust technique for tracking the fate of molecules within biological systems. creative-proteomics.commdpi.com By introducing a compound labeled with a stable isotope, such as deuterium (B1214612) (²H), researchers can follow its transformation into various metabolites using mass spectrometry. nih.govnih.gov This method, often referred to as stable isotope-assisted metabolomics, is instrumental in identifying both known and novel metabolites. nih.govresearchgate.net
The use of Ketotifen-d3 fumarate (B1241708) in such studies allows for the precise tracking of the drug and its metabolites. The deuterium label serves as a unique mass signature, enabling clear differentiation from endogenous molecules in complex biological samples. medchemexpress.com This approach significantly enhances the confidence in metabolite identification and allows for accurate quantification. frontiersin.org For instance, a dose-response experiment combined with stable isotope tracing can effectively identify drug metabolites with high efficacy. frontiersin.org
Key Metabolic Transformations of Ketotifen:
| Metabolic Pathway | Resulting Metabolite | Significance |
| N-Demethylation | Norketotifen | A major active metabolite. researchgate.net |
| N-Oxidation | Ketotifen N-oxide | An unstable metabolite that can revert to ketotifen. researchgate.net |
| N-Glucuronidation | Ketotifen-N-glucuronide | A major metabolite found in human urine. drugbank.comresearchgate.net |
| 10-Hydroxylation | 10-Hydroxyketotifen | A minor metabolite. drugbank.com |
Discrimination of Parent Compound and Its Metabolites using Deuterium Labeling in Research Samples
A significant challenge in metabolic studies is distinguishing the administered parent drug from its various metabolites, especially when they have similar chemical structures. Deuterium labeling, as seen with Ketotifen-d3 fumarate, provides an elegant solution to this problem. The mass difference introduced by the deuterium atoms allows for the clear separation of signals from the parent compound and its metabolites in mass spectrometry analyses. nih.gov
This is particularly useful in untargeted metabolomics, where the goal is to identify as many metabolites as possible. nih.gov The distinct isotopic signature of Ketotifen-d3 helps to reduce the number of potential candidates for a given metabolite, thereby streamlining the identification process. nih.gov This method has been shown to significantly reduce the cost and effort associated with matching potential metabolites with standard compounds. nih.gov
Characterization of Enzyme-Mediated Biotransformation and Isotope Effects
The biotransformation of drugs is primarily mediated by enzymes, with the Cytochrome P450 (CYP) family playing a major role in oxidative metabolism. nih.gov The use of deuterated substrates like this compound can provide insights into the mechanisms of these enzymatic reactions. The substitution of hydrogen with deuterium can alter the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov Observing a significant KIE is strong evidence that the cleavage of that particular C-H bond is a rate-limiting step in the metabolic process. nih.gov
In the context of ketotifen metabolism, which involves processes like N-demethylation, the use of Ketotifen-d3 can help elucidate the specific CYP enzymes involved and the nature of their catalytic mechanisms. nih.govresearchgate.net For example, a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart would suggest that the deuterated position is a "soft spot" for metabolic attack. nih.gov
Deuterium Kinetic Isotope Effects (DKIEs) in Reaction Mechanism Studies
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. wikipedia.orglibretexts.org By replacing an atom with one of its heavier isotopes, such as hydrogen with deuterium, changes in the reaction rate can be observed and interpreted to provide information about the transition state of the rate-determining step. princeton.eduosti.gov
Theoretical Framework of DKIEs in Chemical Reactivity
The theoretical basis for the kinetic isotope effect lies in the principles of quantum mechanics and statistical mechanics. princeton.edu The substitution of a lighter isotope with a heavier one (e.g., H with D) results in a lower vibrational frequency for the corresponding chemical bond. libretexts.org This leads to a lower zero-point energy (ZPE) for the bond involving the heavier isotope.
If this bond is broken or significantly altered in the transition state of the reaction, the difference in ZPE between the reactants and the transition state will be different for the deuterated and non-deuterated molecules. princeton.edunih.gov This difference in activation energy results in a different reaction rate. libretexts.org
Primary KIE: Occurs when the bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov For C-H bond cleavage, a primary DKIE (kH/kD) is typically greater than 1, often in the range of 2 to 7. libretexts.orgresearchgate.net
Secondary KIE: Occurs when the bond to the isotopic atom is not broken but its environment changes between the reactant and the transition state. princeton.edu These effects are generally smaller than primary KIEs. wikipedia.org
The magnitude of the DKIE can provide detailed information about the geometry and symmetry of the transition state. nih.gov Density Functional Theory (DFT) is a computational method that has become popular for calculating molecular properties and predicting chemical reactivity, including the theoretical prediction of KIEs. nih.govmdpi.comscirp.orgchemrxiv.orgredalyc.org
Experimental Approaches to Measure Deuterium Kinetic Isotope Effects in Ketotifen-Related Chemical Transformations
Experimentally, DKIEs can be determined through several methods. wikipedia.orgescholarship.org One common approach involves running parallel reactions with the deuterated and non-deuterated substrates under identical conditions and measuring their respective reaction rates. wikipedia.org The ratio of these rates gives the KIE.
For ketotifen, investigating the DKIE for its metabolic transformations would involve incubating this compound and non-labeled ketotifen fumarate with a metabolically active system, such as human liver microsomes, and monitoring the rate of formation of a specific metabolite (e.g., norketotifen). nih.gov The rates would be determined by quantifying the parent compound and metabolite concentrations over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Experimental Design for Measuring DKIE in Ketotifen Metabolism:
| Step | Procedure | Purpose |
| 1. Incubation | Incubate Ketotifen and Ketotifen-d3 separately with human liver microsomes and necessary cofactors (e.g., NADPH). nih.govresearchgate.net | To initiate the enzymatic metabolic reactions. |
| 2. Time-course Sampling | Collect aliquots from the incubation mixture at various time points. | To track the progress of the reaction. |
| 3. Sample Preparation | Quench the reaction and extract the analytes. | To stop the reaction and prepare the sample for analysis. |
| 4. LC-MS/MS Analysis | Quantify the concentrations of the parent compound (Ketotifen or Ketotifen-d3) and the metabolite of interest (e.g., Norketotifen). researchgate.net | To obtain the data needed to calculate reaction rates. |
| 5. Rate Calculation | Determine the initial rates of metabolite formation for both the deuterated and non-deuterated reactions. | To quantify the speed of the reactions. |
| 6. DKIE Determination | Calculate the ratio of the rate for the non-deuterated reaction to the rate for the deuterated reaction (kH/kD). | To obtain the experimental DKIE value. |
A significant DKIE for a particular metabolic pathway of ketotifen would provide strong evidence that the C-H bond at the deuterated position is cleaved during the rate-limiting step of that transformation. nih.gov This information is invaluable for understanding the detailed mechanism of how ketotifen is processed in the body.
Research on Pharmacokinetic Parameters in Animal Models using Deuterated Standards
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, providing unparalleled accuracy and precision in pharmacokinetic studies. This compound, as a deuterated analog of Ketotifen, serves this critical role, enabling researchers to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of the parent compound in various animal models. The incorporation of deuterium atoms results in a molecule that is chemically identical to ketotifen but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. medchemexpress.com This distinction is crucial for correcting variations during sample preparation and analysis, thereby ensuring the reliability of the quantitative data. google.comresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies. researchgate.net In this technique, both the analyte (ketotifen) and the internal standard (ketotifen-d3) are extracted from plasma samples and monitored. For instance, specific mass transitions are monitored for ketotifen (m/z 310.2 → 96.0) and its deuterated standard (m/z 313.2 → 99.1) to ensure specificity and sensitivity. researchgate.netnih.gov The use of a deuterated internal standard like Ketotifen-d3 leads to high recovery rates during extraction, significantly improving the quality of the pharmacokinetic data obtained. nih.gov
Detailed pharmacokinetic investigations have been conducted in several animal species, providing valuable insights into the behavior of ketotifen in a biological system.
Beagle Dogs
A bioequivalence study in beagle dogs utilized Ketotifen-d3 as an internal standard to compare two different oral syrup formulations of ketotifen. researchgate.netnih.gov The study provided key pharmacokinetic parameters following the oral administration of a 2 mg/day dose. nih.gov The results demonstrated rapid absorption and outlined the plasma concentration-time profile. researchgate.netnih.gov
| Parameter | Daewon ketotifen® syrup (Mean ± SD) | Zaditen® syrup (Mean ± SD) |
|---|---|---|
| Cmax (ng/mL) | 4.332 ± 1.358 | 4.454 ± 1.352 |
| Tmax (h) | 1.542 ± 0.620 | 1.500 ± 0.603 |
| AUClast (ngh/mL) | 27.841 ± 6.705 | 27.282 ± 6.465 |
| AUCinf (ngh/mL) | 28.643 ± 6.895 | 28.219 ± 6.719 |
| t1/2 (h) | 4.853 ± 0.490 | 5.094 ± 0.525 |
Data sourced from a study in 12 beagle dogs. nih.gov
Mice
In studies involving neurofibroma-bearing Nf1-deficient mice, the pharmacokinetics of ketotifen were assessed after a single 10 mg/kg dose. nih.govresearchgate.net This research was crucial to confirm that the drug reaches the site of tumor initiation and to understand its disposition in this specific disease model. nih.gov
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 40 |
| AUC0-∞ (ng/mL·h) | 119 |
| t1/2 (h) | 29.9 |
Data sourced from a study in Nf1flox/flox;PostnCre+ tumor-bearing mice. nih.govresearchgate.net
Rabbits
Pharmacokinetic studies in rabbits have explored various administration routes to understand bioavailability. nih.govscispace.com After intravenous administration of a 1 mg/kg dose, the plasma concentration of ketotifen fumarate was found to fit a two-compartment open model. nih.govscispace.com The research highlighted significant differences in bioavailability depending on the route, with intranasal administration proving most effective. nih.govscispace.com Oral bioavailability was found to be very low, likely due to a significant first-pass effect in the liver. nih.gov
| Administration Route | Bioavailability (%) | Tmax (h) |
|---|---|---|
| Intranasal (1 mg/kg) | 66 | 0.33 |
| Rectal (1 mg/kg) | 34 | N/A |
| Oral (5 mg/kg) | 8 | N/A |
Data sourced from a study in rabbits. nih.govscispace.com
Rats
Pharmacokinetic data has also been gathered in rats following ocular administration, which is relevant for ophthalmic applications of ketotifen.
| Parameter | Value |
|---|---|
| Cmax (ng-eq/ml) | 16.3 |
| Tmax (hr) | 0.75 |
| T1/2 α (hr) | 3 |
| T1/2 β (hr) | 43 |
Data sourced from studies involving ocular dosing in rats. fda.gov
Role of Ketotifen D3 Fumarate in Pharmaceutical Research and Development Quality Control
Function as a Certified Reference Material in Analytical Chemistry Laboratories
Ketotifen-d3 Fumarate (B1241708) serves as a certified reference material (CRM) in analytical chemistry laboratories. wikipedia.orgquality-pathshala.com CRMs are highly characterized and homogeneous materials with established property values, used to ensure the quality and metrological traceability of measurements. wikipedia.orgquality-pathshala.comxrfscientific.com In the context of pharmaceutical analysis, where precision is paramount, CRMs like Ketotifen-d3 Fumarate are indispensable. quality-pathshala.com
The primary function of this compound as a CRM is to act as an internal standard in analytical techniques, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS/MS). vulcanchem.comiris-biotech.de By introducing a known quantity of the deuterated standard into a sample, analysts can correct for variations that may occur during sample preparation, injection, and instrument analysis. vulcanchem.com Its chemical behavior is nearly identical to the non-deuterated Ketotifen (B1218977), but its increased mass allows it to be distinguished by the mass spectrometer. vulcanchem.comacanthusresearch.com This enables accurate quantification of the target analyte, Ketotifen, in complex biological matrices. musechem.com
The use of CRMs is a requirement for laboratories seeking accreditation under international standards such as ISO/IEC 17025, which emphasizes metrological traceability. wikipedia.orgscielo.br The certificate accompanying a CRM provides the certified value of the specified property, its associated uncertainty, and a statement of metrological traceability, lending a high level of confidence to the analytical measurements. wikipedia.orgastm.org
Table 1: Key Functions of Certified Reference Materials (CRMs) in Analytical Chemistry
| Function | Description | Relevance of this compound |
| Instrument Calibration | Used to calibrate analytical instruments to ensure accurate readings. wikipedia.orgxrfscientific.com | Provides a stable reference point for calibrating mass spectrometers and other analytical instruments. clearsynth.com |
| Method Validation | Essential for validating analytical methods to confirm their accuracy, precision, and reliability. wikipedia.orgquality-pathshala.com | Confirms that the analytical method for Ketotifen is robust and fit for its intended purpose. clearsynth.com |
| Quality Control | Routinely used to monitor the performance of analytical measurements and ensure ongoing quality. xrfscientific.com | Serves as a control to verify the accuracy of each batch of Ketotifen analysis. |
| Metrological Traceability | Establishes an unbroken chain of comparisons to a national or international standard. wikipedia.orgscielo.br | Ensures that measurements of Ketotifen are comparable and traceable to a recognized standard. |
Integration into Method Development and Validation Protocols for Research-Grade Assays
The development and validation of robust analytical methods are fundamental to pharmaceutical research. This compound is integral to these processes, particularly for research-grade assays that demand high levels of accuracy and precision. buffalostate.edu Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comchromatographyonline.com
During method development, this compound helps in optimizing various parameters of the analytical technique. buffalostate.edu Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. scispace.com This allows researchers to fine-tune the method to achieve optimal sensitivity, selectivity, and reproducibility for the quantification of Ketotifen. buffalostate.edu
In method validation, this compound is crucial for assessing key parameters as stipulated by regulatory guidelines. rjptonline.orgresearchgate.net These parameters include:
Linearity: Establishing a proportional relationship between the concentration of the analyte and the instrument's response. rjptonline.org
Accuracy and Precision: Determining how close the measured values are to the true value and to each other. buffalostate.edurjptonline.org
Matrix Effect: Evaluating the influence of other components in the sample matrix on the ionization of the analyte. clearsynth.combuffalostate.edu Deuterated standards help to compensate for these effects. clearsynth.com
Recovery: Assessing the efficiency of the extraction process. buffalostate.edurjptonline.org
The use of a deuterated internal standard like this compound can significantly improve the reliability of the validation data by minimizing the impact of experimental variability. acanthusresearch.com
Table 2: Role of this compound in Method Validation Parameters
| Validation Parameter | Role of this compound |
| Linearity | Ensures the calibration curve is accurate across the desired concentration range. rjptonline.org |
| Accuracy | The known concentration of the internal standard helps to determine the true concentration of the analyte. buffalostate.edu |
| Precision | Minimizes variability in results, leading to a lower relative standard deviation (RSD). buffalostate.edu |
| Selectivity | The distinct mass of the deuterated standard allows for clear differentiation from the analyte and other matrix components. buffalostate.edu |
| Matrix Effect Compensation | Co-elution with the analyte allows for the correction of signal suppression or enhancement caused by the sample matrix. clearsynth.com |
| Recovery Assessment | Helps to accurately quantify the amount of analyte recovered during sample preparation. buffalostate.edu |
Application in Impurity Profiling and Forced Degradation Studies of Ketotifen (Non-Deuterated)
Impurity profiling and forced degradation studies are critical components of pharmaceutical development, aimed at identifying potential impurities and understanding the stability of a drug substance. nih.govjournaljpri.com this compound, while not directly used to identify unknown impurities, plays a vital supporting role in the analytical methods employed for these studies.
Forced degradation studies involve subjecting the drug substance, in this case, non-deuterated Ketotifen, to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. nih.govrjptonline.org The goal is to generate potential degradation products and develop a stability-indicating analytical method that can separate and quantify these degradants from the parent drug. nih.gov
In the development and validation of these stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC), the use of an internal standard is crucial for accurate quantification. rjptonline.orgpharmtech.com While a structural analog can sometimes be used, a stable isotope-labeled standard like this compound is often preferred for its ability to closely mimic the chromatographic behavior of the parent drug, ensuring more reliable quantification of the degradation process. scispace.com It helps to ensure that the observed decrease in the parent drug concentration is accurately measured, even in the presence of complex degradation product mixtures. rjptonline.org
In impurity profiling, which involves the identification and quantification of impurities in the drug substance and product, this compound can be used as an internal standard in the analytical methods to accurately quantify known impurities. journaljpri.com This is particularly important for controlling impurities to levels that are considered safe and are in compliance with regulatory requirements.
Table 3: Conditions in Forced Degradation Studies
| Stress Condition | Purpose | Role of an Internal Standard like this compound |
| Acidic/Basic Hydrolysis | To investigate degradation in acidic or alkaline environments. nih.govrjptonline.org | Ensures accurate quantification of the remaining Ketotifen after stress. |
| Oxidation | To assess susceptibility to oxidative degradation. rjptonline.orgpharmtech.com | Provides a stable reference for measuring the extent of oxidative degradation. |
| Thermal Degradation | To evaluate stability at elevated temperatures. nih.govrjptonline.org | Allows for precise measurement of Ketotifen concentration despite potential sample evaporation or changes in instrument response. |
| Photodegradation | To determine sensitivity to light exposure. nih.gov | Helps in accurately quantifying the parent drug in the presence of photodegradation products. |
Contribution to Standard Setting and Traceability in Research Reference Materials
The use of this compound contributes to the broader framework of standard setting and traceability in pharmaceutical research. scielo.br Metrological traceability is the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations. scielo.br This concept is fundamental to ensuring that analytical results are accurate, comparable, and reliable across different laboratories and over time. scielo.br
By functioning as a CRM, this compound serves as a crucial link in this traceability chain. wikipedia.org The characterization and certification of this material by accredited reference material producers provide a high level of confidence in its stated properties. xrfscientific.com When laboratories use this compound to calibrate their instruments or validate their methods, they are essentially transferring the traceability of the reference material to their own measurements. scielo.br
In essence, this compound, through its role as a certified reference material, helps to establish a common and reliable reference point for the measurement of Ketotifen, thereby enhancing the comparability and validity of research data within the global scientific community.
Q & A
Q. What is the role of Ketotifen-d3 Fumarate in pharmacokinetic studies, and how does deuterium labeling enhance its utility?
this compound, a deuterated analog of Ketotifen Fumarate, is primarily used as an internal standard in mass spectrometry-based assays to improve quantification accuracy. The incorporation of deuterium (D3) reduces isotopic interference, enabling precise tracking of drug metabolism and distribution in preclinical models. Researchers should validate deuterium’s positional stability under experimental conditions, as isotopic exchange may occur in certain solvents or pH environments .
Q. What synthetic considerations are critical for preparing this compound in laboratory settings?
Key steps include:
- Deuterium source selection : Use high-purity deuterated reagents (e.g., D₂O or deuterated intermediates) to minimize isotopic dilution.
- Reaction monitoring : Employ nuclear magnetic resonance (NMR) or liquid chromatography-mass spectrometry (LC-MS) to confirm deuterium incorporation at specific positions.
- Purification : Utilize recrystallization or preparative HPLC to achieve >99% purity, as contaminants may skew quantitative assays .
Q. How can researchers ensure the purity of this compound in analytical workflows?
A validated thin-layer chromatography (TLC) method is recommended:
- Sample preparation : Dissolve 0.10 g of the compound in methanol/ammonia (99:1).
- Spotting and development : Use silica gel plates with acetonitrile/water/ammonia (28:90:1) as the mobile phase.
- Detection : Spray with Dragendorff’s reagent and hydrogen peroxide. Acceptable purity requires ≤4 secondary spots, each less intense than the reference standard .
Q. What methodologies optimize solubility for in vitro assays involving this compound?
- Solvent selection : DMSO (50 mg/mL, 116.68 mM) is preferred, but pre-warm to 37°C and sonicate for 10–15 minutes to avoid precipitation.
- Solid dispersion : Advanced techniques like fusion with poloxamer 407 (e.g., 15% w/w) can enhance solubility by 2-fold via amorphization, confirmed via XRD and SEM .
Q. How should researchers integrate existing literature into experimental designs for this compound studies?
- Systematic reviews : Prioritize peer-reviewed journals over vendor databases (e.g., exclude ).
- Data triangulation : Cross-reference pharmacokinetic parameters (e.g., half-life, clearance) across multiple studies to identify consensus or outliers. Use tools like SciFinder or PubMed for comprehensive searches .
Advanced Research Questions
Q. How can metabolic pathways of this compound be validated in vivo?
- Isotope tracing : Administer deuterated and non-deuterated forms concurrently in animal models. Use LC-MS/MS to track deuterium retention in metabolites (e.g., hydroxylated or glucuronidated derivatives).
- Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic routes. Compare kinetic parameters (Km, Vmax) between deuterated and non-deuterated forms .
Q. What challenges arise in formulating this compound for oral bioavailability studies?
- Disintegration time : Orodispersible tablets with 15% crospovidone achieve in vivo disintegration in 15 seconds, but deuterium may alter excipient interactions.
- Stability testing : Monitor deuterium loss under accelerated storage conditions (40°C/75% RH) using NMR. Adjust formulations if isotopic integrity degrades .
Q. How should researchers resolve discrepancies in solubility data across studies?
Q. What validation criteria are essential for bioanalytical methods quantifying this compound?
Q. How do deuterium isotope effects (DIEs) influence clinical trial design for this compound?
Q. What strategies address contradictory in vitro and in vivo data in this compound studies?
Q. Which structural analysis techniques confirm deuterium incorporation and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
